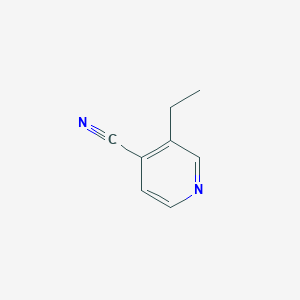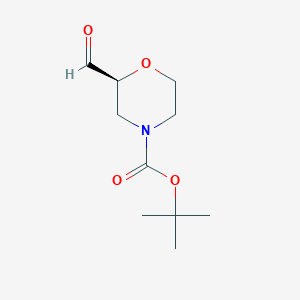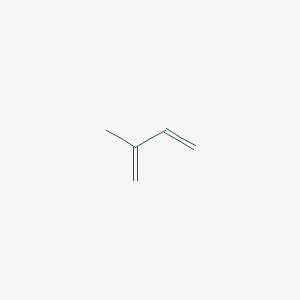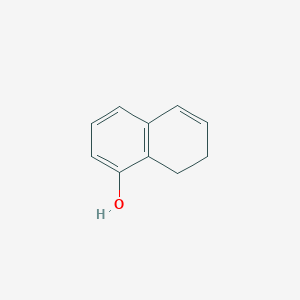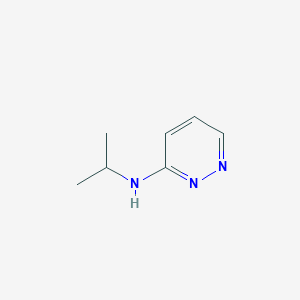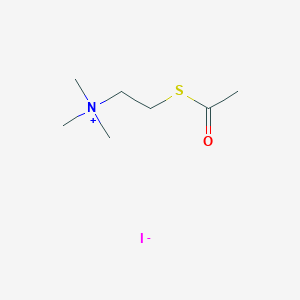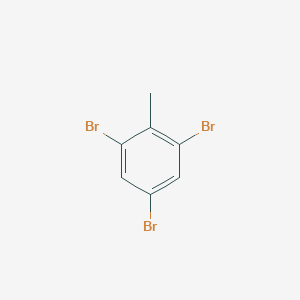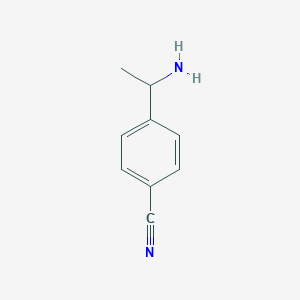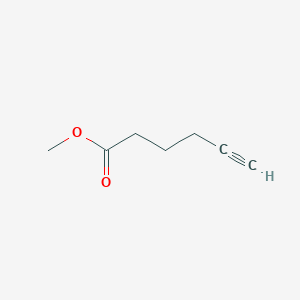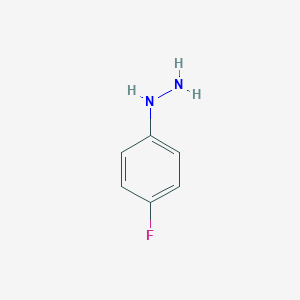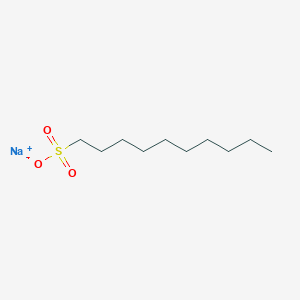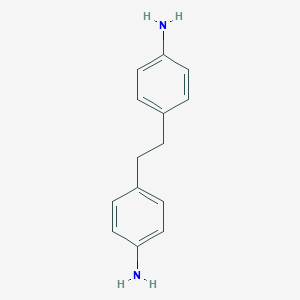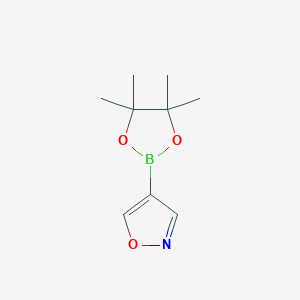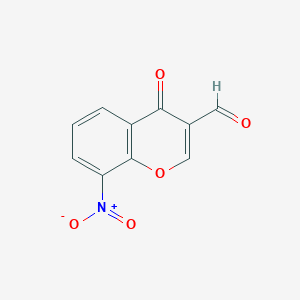
8-硝基-4-氧代-4H-色烯-3-甲醛
描述
科学研究应用
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research, including:
作用机制
Target of Action
The primary targets of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
Studies have shown that it undergoes transformations in the presence of pentacarbonyliron and hmpa in benzene and toluene . The compound is converted into 3-hydroxymethylidenechroman-4-one, which undergoes aldol condensation followed by dehydration and elimination of the formyl group .
Biochemical Pathways
The compound is a subject of ongoing research, and its role in various biochemical pathways is being explored .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde are currently unknown. As a research chemical, its pharmacokinetic profile, including its bioavailability, is a subject of ongoing studies .
Result of Action
As a research chemical, its effects at the molecular and cellular levels are being investigated .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde typically involves the nitration of 4-oxo-4H-chromene-3-carbaldehyde. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehyde with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 8-position of the chromene ring .
Industrial Production Methods
Industrial production of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields . The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromene derivatives.
相似化合物的比较
Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde: Contains a chloro substituent, which can influence its reactivity and biological activity.
3-Formylchromone: Similar structure but lacks the nitro group, leading to different chemical and biological properties.
Uniqueness
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both the nitro and formyl groups, which confer distinct reactivity and biological activity compared to its analogs . The nitro group enhances its potential for bioreduction and interaction with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
8-nitro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5/c12-4-6-5-16-10-7(9(6)13)2-1-3-8(10)11(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTHIVFXYVXJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde as revealed by its crystal structure?
A1: The crystal structure analysis of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, as detailed in the research paper [], reveals several important structural features:
- Planar Chromone Unit: The 6-chlorochromone core of the molecule exhibits a planar conformation []. This planarity might be important for potential interactions with biological targets.
- Nitro Group Orientation: The nitro (NO2) group is not coplanar with the chromone unit but is instead inclined at an angle of 13.3° []. This orientation could influence the molecule's electronic properties and interactions.
- Formyl Group Twist: The formyl group demonstrates a twist relative to the chromone ring system []. This conformational feature might impact the molecule's reactivity and binding capabilities.
- Intermolecular Interactions: In the crystal lattice, molecules interact through C-H⋯O hydrogen bonds, forming slab-like networks. Additionally, π–π interactions occur between the benzene rings of neighboring chromone units []. These interactions could be relevant to the compound's packing and potential solid-state properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


